4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

Regiospecific synthesis Medicinal chemistry Benzothiazole SAR

This compound is a non-interchangeable heterocyclic building block for medicinal chemistry. The 4-bromo-6-methoxy substitution pattern directs regiospecific cyclization to avoid isomer mixtures, which is critical for reliable SAR studies. Its defined melting point (202–213 °C) enables rapid QC verification. It is ideal for synthesizing 5,6-disubstituted 2-arylbenzothiazoles and for CNS/cancer lead optimization programs where 4-substitution is essential for potency.

Molecular Formula C8H7BrN2OS
Molecular Weight 259.13 g/mol
CAS No. 383131-09-7
Cat. No. B1275070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methoxy-1,3-benzothiazol-2-amine
CAS383131-09-7
Molecular FormulaC8H7BrN2OS
Molecular Weight259.13 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)Br)N=C(S2)N
InChIInChI=1S/C8H7BrN2OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,1H3,(H2,10,11)
InChIKeyVUHZFLUVMSHNAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-methoxy-1,3-benzothiazol-2-amine (CAS 383131-09-7): Verified Chemical Identity and Key Physical Properties for Procurement


4-Bromo-6-methoxy-1,3-benzothiazol-2-amine (CAS 383131-09-7), molecular formula C8H7BrN2OS, is a heterocyclic building block within the 2-aminobenzothiazole class, featuring a bromine atom at the 4-position and a methoxy group at the 6-position of the benzothiazole core . The compound's reported melting point ranges from 202–213 °C (lit.) , which provides a practical identity verification metric for incoming quality control.

Procurement Risk Alert for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine: Why Analog Swapping Fails Due to Regioisomerism


Substituting 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine with generic or readily available benzothiazole analogs (e.g., 2-amino-6-methoxybenzothiazole or 4-bromo-1,3-benzothiazole) without rigorous validation is a high-risk procurement strategy due to the potential for regioisomer contamination and profound substituent-dependent structure-activity relationship (SAR) shifts. Specific regiospecific synthetic routes that rely on an ortho-bromine directing group [1] are required to ensure the correct substitution pattern, distinguishing it from mixtures of isomers . Furthermore, SAR studies demonstrate that shifting substituents from the 4-position to the 5- or 6-position can dramatically alter, diminish, or even invert biological potency, including documented threefold variations in central nervous system activity [2]. Thus, the precise 4-bromo-6-methoxy substitution pattern is non-interchangeable and defines the compound's utility for specific downstream applications.

Quantitative Selection Guide: Comparative Evidence for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine vs. Alternatives


Synthetic Accessibility: 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine Enables Regiospecific Cyclization for 5,6-Disubstituted 2-Arylbenzothiazoles

The target compound's specific substitution pattern (4-bromo) serves a dual role as a functional handle and a crucial directing group. The 4-bromo atom directs a regiospecific cyclization in the synthesis of 5,6-disubstituted 2-arylbenzothiazoles. Without this bromine at the 4-position, the cyclization of analogous anilides yields an unacceptably complex mixture of regioisomers [1]. This property provides a distinct synthetic advantage over non-brominated or differently substituted benzothiazole precursors.

Regiospecific synthesis Medicinal chemistry Benzothiazole SAR

Biological Activity Enhancement: 4-Bromo Substitution on 2-Aminobenzothiazole Yields Threefold Potency Increase Over 6-Substituted Analogs

Classical SAR studies on 2-aminobenzothiazoles demonstrate that the position of substitution critically dictates pharmacological potency. While substitution at the 6-position doubles the potency of the parent 2-aminobenzothiazole scaffold, the 4-position substitution yields a threefold increase in potency in central nervous system assays [1]. This class-level evidence highlights that the 4-bromo-6-methoxy substitution pattern of the target compound is not merely a combinatorial variation but a strategically chosen pattern with a high probability of conferring superior activity compared to many 6-substituted or non-brominated analogs.

Structure-activity relationship (SAR) CNS pharmacology Benzothiazole derivatives

Anticancer Potential: Related Benzothiazole Derivatives Demonstrate Sub-5 µM Antiproliferative IC50 Values in Cancer Cell Lines

While direct data for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is limited, structurally related benzothiazole derivatives have demonstrated significant antiproliferative activity, with some analogs exhibiting IC50 values lower than 5 µM across multiple cancer cell lines . This serves as a class-level benchmark, indicating the compound's potential as a viable starting point or intermediate for developing potent anticancer agents, distinguishing it from benzothiazoles lacking such activity.

Anticancer Cytotoxicity Drug discovery

Procurement Purity Benchmark: 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is Commercially Available at ≥98% Purity with Verified Melting Point

Reliable sourcing is a critical differentiator. Reputable suppliers offer 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine with a purity specification of NLT 98% , and the compound has a reported melting point of 202-213 °C (lit.) . This provides a clear, measurable benchmark for incoming quality control, ensuring that the procured material meets the required standards for sensitive research applications, unlike potential analogs of unknown purity or with less-defined physical constants.

Quality control Chemical procurement Purity analysis

Defined Application Scenarios: Where 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine Outperforms Alternative Scaffolds


Medicinal Chemistry: Constructing Regiospecifically Defined 5,6-Disubstituted Benzothiazole Libraries

Use 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine as a key intermediate to synthesize a library of 5,6-disubstituted 2-arylbenzothiazoles. The 4-bromo substituent directs regiospecific cyclization, ensuring a single, defined product and avoiding the complex mixture of isomers produced when using non-brominated precursors [1]. This is essential for reliable SAR studies where isomeric purity is paramount.

SAR-Driven Lead Optimization: Enhancing CNS or Anticancer Activity Through Rational Substituent Design

Incorporate this compound into a lead optimization program targeting CNS disorders or cancer. The established class-level SAR, which shows a threefold potency increase for 4-substituted over unsubstituted 2-aminobenzothiazoles [2], combined with the sub-5 µM antiproliferative benchmark for related benzothiazoles , provides a strong rationale for exploring this specific scaffold to improve upon the activity of less optimized analogs.

Quality Control Protocol Development: Establishing Identity and Purity via Melting Point Analysis

Leverage the well-defined melting point of 202–213 °C (lit.) for this compound as a simple, robust, and quantitative method for incoming identity verification and purity assessment. This allows for rapid quality control checks that distinguish it from potential contaminants or incorrectly supplied isomers, ensuring experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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